molecular formula C8H8INO2 B11819793 Methyl 6-iodo-2-methylnicotinate

Methyl 6-iodo-2-methylnicotinate

Cat. No.: B11819793
M. Wt: 277.06 g/mol
InChI Key: KENJXEANVZCLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-iodo-2-methylnicotinate is a nicotinic acid derivative characterized by a methyl ester group at the 2-position and an iodine substituent at the 6-position of the pyridine ring. This article synthesizes data from structurally related compounds to infer comparative trends in reactivity, stability, and safety.

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

methyl 6-iodo-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H8INO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3

InChI Key

KENJXEANVZCLHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)I)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 6-iodo-2-methylnicotinate typically involves the iodination of 6-methylnicotinic acid followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-iodo-2-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted nicotinates.

Scientific Research Applications

Methyl 6-iodo-2-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-iodo-2-methylnicotinate involves its interaction with specific molecular targets. While detailed studies are limited, it is believed to exert its effects through the modulation of biological pathways involving nicotinic acid derivatives. The compound may influence cellular processes by binding to receptors or enzymes, leading to changes in cellular function .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The iodine atom in this compound increases molecular weight (vs. methyl or chloro analogs) and may enhance electrophilic reactivity, similar to iodinated isonicotinates .
  • Steric Hindrance : The 2-methyl group likely reduces rotational freedom compared to unsubstituted methyl nicotinate .
  • Polarity: Nitrile or amino substituents (e.g., in 2-Amino-6-methylnicotinonitrile) introduce polar functional groups, altering solubility and toxicity profiles .

Physical and Chemical Properties

Available data on analogs suggest trends in stability and reactivity:

Property This compound (Inferred) Methyl 6-Methylnicotinate 2-Amino-6-Methylnicotinonitrile
Melting Point Not available Not reported 99°C
Stability Stable under recommended storage Stable Stable under standard conditions
Reactivity Susceptible to nucleophilic substitution (iodo) Low (methyl groups inert) Reactive nitrile group

Notes:

  • Iodine’s leaving-group ability may make this compound prone to substitution reactions, unlike methyl-substituted analogs .
  • Methyl esters (e.g., Methyl 6-methylnicotinate) generally exhibit hydrolytic stability under neutral conditions but may degrade in acidic/basic environments .

Critical Differences :

  • Halogenated Compounds: Iodine or chlorine substituents (e.g., in Methyl 6-amino-2-chloro-3-iodoisonicotinate) may require stricter storage (e.g., locked cabinets) due to higher reactivity .
  • Nitrile Hazard: 2-Amino-6-methylnicotinonitrile’s nitrile group correlates with acute toxicity and carcinogenic risk, necessitating advanced safety protocols .

Biological Activity

Methyl 6-iodo-2-methylnicotinate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8H8N2O2I
  • Molecular Weight : 292.06 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptor Modulation : This compound may act as a modulator for certain neurotransmitter receptors, influencing pathways related to inflammation and pain response.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, potentially making it useful in treating infections.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The compound was shown to enhance cell viability in models of neurodegeneration, indicating its potential as a neuroprotective agent .
  • Anti-inflammatory Properties :
    • In an experimental model of inflammation, this compound reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6), suggesting its role in modulating inflammatory responses .
  • Antimicrobial Activity :
    • Research indicated that this compound possesses notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests a potential application in developing new antimicrobial agents .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
NeuroprotectionEnhanced cell viability
Anti-inflammatoryReduced cytokine levels
AntimicrobialEffective against Gram-positive bacteria

Table 2: Comparative MIC Values Against Common Pathogens

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8
Streptococcus pneumoniae16
Escherichia coli>64

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.